molecular formula C8H6ClNO4 B8754374 3-Methoxy-2-nitrobenzoyl chloride CAS No. 15865-57-3

3-Methoxy-2-nitrobenzoyl chloride

Cat. No.: B8754374
CAS No.: 15865-57-3
M. Wt: 215.59 g/mol
InChI Key: URDXWTRRYHFFQK-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoyl chloride (CAS: 15865-57-3; C₈H₆ClNO₄) is a nitro-substituted benzoyl chloride derivative with a methoxy group at the 3-position and a nitro group at the 2-position. This compound is primarily used in organic synthesis, particularly as an acylating agent for introducing the 3-methoxy-2-nitrobenzoyl moiety into target molecules. Its synthesis typically involves nitration of 3-methoxybenzoic acid followed by conversion to the acyl chloride using reagents like thionyl chloride or phosphorus pentachloride .

Key properties include its high reactivity due to the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl carbon. However, this reactivity is counterbalanced by significant thermal instability, as documented in hazardous reactions involving decomposition at elevated temperatures .

Properties

CAS No.

15865-57-3

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

3-methoxy-2-nitrobenzoyl chloride

InChI

InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3

InChI Key

URDXWTRRYHFFQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxy-2-nitrobenzoyl chloride with structurally and functionally related benzoyl chlorides.

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Substituents Stability/Reactivity Notes Applications/Reactivity
This compound 15865-57-3 C₈H₆ClNO₄ 3-OCH₃, 2-NO₂ Thermally unstable; decomposes vigorously at >60°C. Risk of explosion during high-temperature reactions . Acylating agent in peptide synthesis; intermediate for pharmaceuticals and agrochemicals.
4-Methoxy-3-nitrobenzoyl chloride N/A (see Ref. 3) C₈H₆ClNO₄ 4-OCH₃, 3-NO₂ Higher thermal stability compared to 3-methoxy-2-nitro isomer due to para-substitution . Used in dye synthesis and polymer crosslinking.
3-Methyl-2-nitrobenzoyl chloride N/A (see Ref. 3) C₈H₆ClNO₂ 3-CH₃, 2-NO₂ Less reactive than methoxy analogues; methyl group provides steric hindrance . Intermediate in corrosion inhibitors and surfactants.
2-Nitrobenzoyl chloride 610-14-0 C₇H₄ClNO₃ 2-NO₂ Moderate stability; hydrolyzes slowly in moist air. Less explosive risk . Precursor for nitroaromatic explosives and UV stabilizers.
3-Methoxy-2-methylbenzoyl chloride 24487-91-0 C₉H₉ClO₂ 3-OCH₃, 2-CH₃ Enhanced stability due to methyl substitution; non-explosive under standard conditions . Fragrance and polymer additive synthesis.

Reactivity and Hazard Profile

  • Thermal Stability: this compound exhibits pronounced instability at temperatures above 60°C, with documented cases of violent decomposition during reactions with copper(I) cyanide . In contrast, 4-methoxy-3-nitrobenzoyl chloride and 2-nitrobenzoyl chloride show greater tolerance to heat, likely due to reduced steric and electronic strain . Demethylation risks: The methoxy group in this compound may react with trace hydrogen sources (e.g., moisture), leading to hazardous byproducts .
  • Electrophilicity: The nitro group at the 2-position in this compound increases electrophilicity at the carbonyl carbon, making it more reactive than non-nitro analogues like 3-methoxy-2-methylbenzoyl chloride .

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